Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate
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Overview
Description
Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate is an organic compound with the molecular formula C12H19FO7. It is a derivative of citric acid, where the hydroxyl group is substituted with a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of citric acid derivatives with ethanol in the presence of a fluorinating agent. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. Advanced purification techniques, such as chromatography, are employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of citric acid, such as triethyl citrate, and other fluorinated compounds .
Scientific Research Applications
Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine substitution.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized as a plasticizer in polymer production and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The ester groups facilitate its incorporation into biological systems, where it can modulate enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Triethyl citrate: A non-fluorinated analog used as a plasticizer and food additive.
Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate: A similar compound with two fluorine atoms, offering different reactivity and applications.
Properties
CAS No. |
309-98-8 |
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Molecular Formula |
C12H19FO7 |
Molecular Weight |
294.27 g/mol |
IUPAC Name |
triethyl 1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H19FO7/c1-4-18-8(14)7-12(17,11(16)20-6-3)9(13)10(15)19-5-2/h9,17H,4-7H2,1-3H3 |
InChI Key |
XHQPWWIYSTXAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(C(=O)OCC)F)(C(=O)OCC)O |
Origin of Product |
United States |
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